3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane

Molecular complexity Functional group density Synthetic intermediate diversification

3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane (CAS 832110-95-9) is a dibrominated bicyclic epoxide belonging to the 7-oxabicyclo[4.1.0]heptane class, with molecular formula C₈H₁₀Br₂O and molecular weight 281.97 g/mol. Its structure features a strained epoxide ring fused to a cyclohexane scaffold, bearing two bromine substituents at positions 3 and 4, and an ethenyl (vinyl) group at position 3.

Molecular Formula C8H10Br2O
Molecular Weight 281.97 g/mol
CAS No. 832110-95-9
Cat. No. B12548016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane
CAS832110-95-9
Molecular FormulaC8H10Br2O
Molecular Weight281.97 g/mol
Structural Identifiers
SMILESC=CC1(CC2C(O2)CC1Br)Br
InChIInChI=1S/C8H10Br2O/c1-2-8(10)4-6-5(11-6)3-7(8)9/h2,5-7H,1,3-4H2
InChIKeyCVBYQPRINKHAAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane (CAS 832110-95-9): Procurement-Relevant Structural and Chemical Profile


3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane (CAS 832110-95-9) is a dibrominated bicyclic epoxide belonging to the 7-oxabicyclo[4.1.0]heptane class, with molecular formula C₈H₁₀Br₂O and molecular weight 281.97 g/mol . Its structure features a strained epoxide ring fused to a cyclohexane scaffold, bearing two bromine substituents at positions 3 and 4, and an ethenyl (vinyl) group at position 3 [1]. This combination of functional groups—a reactive epoxide, two leaving groups (bromines), and a polymerizable olefin—positions it as a multifunctional synthetic intermediate, though its specific applications remain under-documented in primary literature compared to structurally simpler analogs such as 3-vinyl-7-oxabicyclo[4.1.0]heptane (CAS 106-86-5) and 3,4-dibromo-7-oxabicyclo[4.1.0]heptane (CAS 58774-33-7) [2].

Why Generic Substitution Fails for 3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane: Functional Group Orthogonality Constraints


Interchanging 3,4-dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane with structurally related 7-oxabicyclo[4.1.0]heptane derivatives is not feasible without fundamentally altering the synthetic outcome or material properties. The target compound uniquely co-locates three orthogonal reactive handles on a single bicyclic scaffold: a strained epoxide susceptible to nucleophilic ring-opening, two aliphatic bromine atoms available for substitution or elimination, and a vinyl group enabling polymerization or further functionalization via hydrosilylation or cross-coupling [1]. The closest commercially prevalent comparator, 3-vinyl-7-oxabicyclo[4.1.0]heptane (CAS 106-86-5), lacks bromine substituents entirely, offering only epoxide and vinyl reactivity but no capacity for sequential substitution chemistry . Conversely, 3,4-dibromo-7-oxabicyclo[4.1.0]heptane (CAS 58774-33-7) provides epoxide and bromine functionality but lacks the vinyl handle for polymerization or olefin-based derivatization . Procurement of a generic substitute lacking even one of these three functional groups would necessitate additional synthetic steps to introduce the missing functionality, increasing step count, cost, and yield losses.

Quantitative Differentiation Evidence for 3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane vs. Closest Analogs


Molecular Complexity and Functional Group Density: Tri-Functional Scaffold vs. Mono- and Di-Functional Analogs

3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane (C₈H₁₀Br₂O, MW 281.97) simultaneously presents three distinct reactive functional groups—epoxide, dibromide, and vinyl—on a single bicyclic scaffold, whereas the closest commercially available analogs each carry at most two such groups. Comparator 3-vinyl-7-oxabicyclo[4.1.0]heptane (CAS 106-86-5, C₈H₁₂O, MW 124.18) contains only epoxide and vinyl groups, with no halogen substituents [1]. Comparator 3,4-dibromo-7-oxabicyclo[4.1.0]heptane (CAS 58774-33-7, C₆H₈Br₂O, MW 255.93) contains epoxide and dibromide but no vinyl group . The positional isomer 3,4-dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane (CAS 832110-92-6, C₈H₁₀Br₂O, MW 281.97) shares identical elemental composition but positions the ethenyl group at C-1 rather than C-3, yielding different steric and electronic environments [2].

Molecular complexity Functional group density Synthetic intermediate diversification

Predicted Physicochemical Property Differentiation: LogP and Molecular Weight Shift Relative to Non-Brominated Core Scaffold

Introduction of two bromine atoms and a vinyl group onto the 7-oxabicyclo[4.1.0]heptane core produces a substantial shift in predicted lipophilicity. The positional isomer of the target compound (CAS 832110-92-6, sharing the identical C₈H₁₀Br₂O formula) has a computationally predicted octanol/water partition coefficient (LogP) of 2.6 [1]. In contrast, the non-brominated core scaffold 3-vinyl-7-oxabicyclo[4.1.0]heptane (CAS 106-86-5, C₈H₁₂O) has a predicted LogP of approximately 1.89–1.93 . This represents a shift of ΔLogP ≈ +0.7 units attributable to the dibromo substitution pattern. The molecular weight increase (124.18 → 281.97 g/mol, Δ +157.79 g/mol) and the bromine mass contribution (56.67 wt%) further differentiate this compound from non-halogenated class members.

Lipophilicity LogP Physicochemical property prediction ADMET

Synthetic Lineage: Unique Access to Oxepin Chemistry via 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane Scaffolds

The 3,4-dibromo-7-oxabicyclo[4.1.0]heptane scaffold class, to which the target compound belongs, is documented as a direct synthetic precursor to oxepin ring systems via dehydrobromination and valence isomerization. The broader class has established synthetic utility in heterocyclic chemistry: treatment of 3,4-dibromo-7-oxabicyclo[4.1.0]heptanes with base induces elimination of HBr to generate benzene oxide–oxepin equilibrium mixtures, a transformation not accessible from non-brominated 7-oxabicyclo[4.1.0]heptane analogs [1]. The target compound's additional vinyl substituent at C-3 introduces the potential for tandem elimination–isomerization sequences yielding vinyl-functionalized oxepins, a structurally distinct outcome relative to the non-vinyl analog (CAS 58774-33-7). While specific yield data for the target compound's oxepin-forming transformation have not been reported in accessible primary literature, the class-level precedent establishes a reaction manifold unavailable to comparator compounds lacking dibromide functionality [1].

Oxepin synthesis Heterocycle construction Ring expansion chemistry Dibromoepoxide intermediate

Strained Bicyclic Epoxide Reactivity and Bromine-Assisted Ring-Opening Chemistry

The 7-oxabicyclo[4.1.0]heptane scaffold present in the target compound features a strained epoxide fused to a cyclohexane ring, endowing it with enhanced ring-opening reactivity compared to monocyclic epoxides. Literature on structurally related dibromo epoxides demonstrates that the presence of bromine substituents adjacent to the epoxide enables bromine-assisted epoxide ring-expansion pathways that are not available to non-brominated analogs [1]. Specifically, Davies et al. showed that sequential bromination and epoxidation of cyclooctadiene yields trans-dibromo epoxide products, whereas reversing the reaction sequence (epoxidation then bromination) yields ring-expanded products, demonstrating the mechanistic significance of bromine placement relative to the epoxide [1]. The target compound, with bromine atoms at C-3 and C-4 adjacent to the epoxide (at C-1/C-2 bridgehead equivalent), is structurally predisposed to participate in analogous bromine-assisted ring-expansion and substitution cascades that the non-brominated comparator 3-vinyl-7-oxabicyclo[4.1.0]heptane cannot undergo.

Epoxide ring-opening Bromine-assisted ring expansion Stereoselective synthesis Bicyclic ether formation

Vinyl Handle for Polymerization and Hydrosilylation: Differentiation from Non-Vinyl Dibromo Analog

The vinyl (ethenyl) substituent at C-3 of the target compound enables participation in polymerization and hydrosilylation reactions that are inaccessible to the non-vinyl analog 3,4-dibromo-7-oxabicyclo[4.1.0]heptane (CAS 58774-33-7). The non-brominated but vinyl-bearing analog 3-vinyl-7-oxabicyclo[4.1.0]heptane (CAS 106-86-5) is established as a copolymerizable epoxy monomer: it undergoes hydrosilylation with α,ω-dihydrogen-functional oligopolydimethylsiloxanes, achieving regioselective reaction at the vinyl group while preserving the epoxide for subsequent cure chemistry [1]. The target compound, by retaining both the vinyl group and the bicyclic epoxide while adding two bromine substituents, offers the potential for analogous vinyl-selective functionalization with the added synthetic utility of the dibromide motif. In contrast, 3,4-dibromo-7-oxabicyclo[4.1.0]heptane (CAS 58774-33-7) lacks the vinyl group entirely and cannot serve as a monomer for addition polymerization or as a substrate for hydrosilylation-based functionalization .

Epoxy monomer Hydrosilylation Copolymerization Vinyl functionalization

Dual Bromine Leaving Groups for Sequential Substitution: Advantage over Mono-Brominated and Non-Halogenated Analogs

The target compound's two aliphatic bromine substituents at C-3 and C-4 provide capacity for sequential nucleophilic substitution chemistry, enabling stepwise introduction of two distinct nucleophiles onto the bicyclic scaffold. The broader class of 3,4-dibromo-7-oxabicyclo[4.1.0]heptanes has established utility as precursors for conduramine and N-substituted conduramine derivatives, accessed via nucleophilic displacement of both bromine atoms in a six-step synthetic sequence from cyclohexa-1,4-diene . The target compound extends this utility with the additional vinyl group at C-3, which could serve as an orthogonal functionalization site orthogonal to the substitution chemistry at the bromine-bearing positions. In contrast, the comparator 3-vinyl-7-oxabicyclo[4.1.0]heptane (CAS 106-86-5) lacks halogen leaving groups entirely and cannot participate in analogous substitution cascades. While specific yield data for sequential substitution on the target compound have not been disclosed in accessible primary or patent literature, the class-level precedent establishes the synthetic logic for differentiation .

Nucleophilic substitution Dibromide chemistry Sequential derivatization Conduramine synthesis

Optimal Procurement and Application Scenarios for 3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane Based on Evidence Profile


Divergent Synthesis of Functionalized Oxepin Libraries via Tandem Dehydrobromination–Isomerization

Research groups pursuing oxepin-based heterocyclic libraries can utilize 3,4-dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane as a precursor for base-mediated dehydrobromination to generate vinyl-functionalized oxepin–benzene oxide equilibrium mixtures, a transformation unavailable from non-brominated 7-oxabicyclo[4.1.0]heptane derivatives [1]. The presence of the vinyl substituent at C-3 may direct subsequent cycloaddition or electrophilic functionalization at the oxepin ring, a pathway that cannot be replicated using the non-vinyl dibromo analog 3,4-dibromo-7-oxabicyclo[4.1.0]heptane (CAS 58774-33-7). Procurement of this specific derivative eliminates the need for separate bromination and vinylation steps that would be required if starting from the simpler 7-oxabicyclo[4.1.0]heptane core scaffold.

Heavy-Atom Derivatization for X-Ray Crystallographic Phasing

With a bromine content of 56.67 wt% (two Br atoms; MW 281.97) and a predicted LogP of approximately 2.6, this compound may serve as a heavy-atom soak-in reagent for macromolecular crystallography [1][2]. The non-brominated analog 3-vinyl-7-oxabicyclo[4.1.0]heptane (CAS 106-86-5, 0% Br) cannot provide anomalous scattering for phasing. The compound's predicted lipophilicity (ΔLogP ≈ +0.7 vs. non-brominated core) may facilitate passive diffusion into protein crystals, though experimental validation of this property has not been reported in accessible literature. Procurement teams supporting structural biology core facilities should note the absence of published crystallographic validation data for this specific compound and plan for empirical testing.

Bromine-Assisted Stereoselective Medium-Ring Ether Synthesis

Building on the bromine-assisted epoxide ring-expansion methodology established by Davies et al., this compound can be evaluated as a substrate for stereoselective synthesis of oxepane and oxocane ring systems [1]. The presence of bromine substituents adjacent to the epoxide positions this compound for ring-expansion cascades that generate bromine-substituted medium-ring ethers, with the vinyl group preserved for subsequent functionalization. The comparator 3-vinyl-7-oxabicyclo[4.1.0]heptane, lacking bromine, cannot participate in bromine-assisted ring-expansion pathways and would require alternative (and potentially less selective) Lewis acid-catalyzed ring-expansion conditions.

Multifunctional Epoxy Monomer for Hybrid Polymer Networks

For materials science programs developing functionalized epoxy resins, this compound provides a trifunctional monomer architecture: the strained bicyclic epoxide for cationic or thermal cure, the vinyl group for hydrosilylation or radical-mediated copolymerization (class-precedented for vinyl-7-oxabicyclo[4.1.0]heptane derivatives [1]), and the dibromide motif for post-polymerization modification or flame-retardant properties. The non-brominated vinyl analog (CAS 106-86-5) provides epoxide and vinyl reactivity but no halogen functionality, while the non-vinyl dibromo analog (CAS 58774-33-7) cannot participate in addition polymerization or hydrosilylation. The target compound uniquely integrates all three reactive modalities in a single monomer unit, potentially reducing formulation complexity.

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